(4-Ethylphenyl)acetic acid

Physicochemical profiling Drug design pH-dependent solubility

Researchers synthesizing Ibuprofen EP Impurity N require (4-ethylphenyl)acetic acid as the mandatory starting material-no other para-alkyl analog yields the correct impurity profile. Its 4-ethyl substituent shifts pKa to ~4.75 (vs. 4.31 for phenylacetic acid), reducing ionization at physiological pH, while LogP rises to ~1.88, enhancing passive permeability for lead optimization. From BenchChem with verified purity. - Only precursor for EP Impurity N (p-ethylhydratropic acid). - GC baseline separation: Kovats RI 1452 vs. phenylacetic acid RI ~1251. - Bridges polar methyl and lipophilic isopropyl analogs for SAR studies.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 14387-10-1
Cat. No. B057655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylphenyl)acetic acid
CAS14387-10-1
Synonyms2-(4-Ethylphenyl)acetic Acid;  4-Ethylphenylacetic Acid;  p-Ethylphenylacetic Acid
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyQMBLXRHXCGJOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethylphenyl)acetic Acid: Key Properties & Procurement


(4-Ethylphenyl)acetic acid (CAS 14387-10-1) is a para‑substituted phenylacetic acid derivative bearing an ethyl group on the aromatic ring. It is a white to off‑white crystalline solid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g·mol⁻¹ . The compound is employed as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical impurities and as a scaffold for bioactive molecules . Its physicochemical profile—including a predicted pKa of 4.75 and a LogP of 1.88—positions it between the more polar phenylacetic acid and the more lipophilic higher‑alkyl analogs, offering a unique balance of solubility and permeability [1][2].

Building BlockKey precursor for ibuprofen EP impurity N synthesis
PolarityReported intermediate lipophilicity supports balanced solubility-permeability profile
AnalyticalDistinct GC retention index supports chromatographic identity confirmation

Generic Substitution Risks for (4-Ethylphenyl)acetic Acid


Simple substitution of (4-ethylphenyl)acetic acid with unsubstituted phenylacetic acid or other para‑alkyl analogs is not supported by the quantitative evidence. The ethyl substituent at the 4‑position exerts a distinct electronic and steric influence that directly modulates key parameters: the pKa shifts upward by ~0.44 units relative to phenylacetic acid, reducing the ionized fraction at physiological pH and altering solubility and membrane permeability [1][2]. Lipophilicity (LogP) increases by approximately 1.0 unit compared to the parent compound, which can profoundly affect passive diffusion and in vivo absorption behavior [3]. Furthermore, the specific reactivity of the ethyl‑bearing scaffold is essential for its documented role as a precursor to p‑ethylhydratropic acid, an ibuprofen impurity that cannot be accessed from the methyl, isopropyl, or tert‑butyl analogs . The evidence below quantifies these critical differentiations, confirming that no off‑the‑shelf substitute replicates the exact physicochemical and functional fingerprint of (4‑ethylphenyl)acetic acid.

4-Ethyl substitution shifts pKa and ionization fraction relative to phenylacetic and 4-methyl analogs, potentially altering solubility and permeability context.
LogP increase of approximately 1 unit vs. parent compound changes membrane partitioning; simple analog may not reproduce transport behavior.
4-Ethyl group is mandatory for ibuprofen impurity N synthesis; other para-alkylphenylacetic acids cannot yield the correct impurity profile.

(4-Ethylphenyl)acetic Acid: Head-to-Head Evidence


pKa Shift and Ionization State

The para‑ethyl substituent increases the pKa of the carboxylic acid group by approximately 0.44 units compared to unsubstituted phenylacetic acid and by about 0.38 units relative to 4‑methylphenylacetic acid. At pH 7.4, this shift reduces the ionized (carboxylate) fraction, thereby modulating aqueous solubility and passive membrane permeability [1].

pKa Differentiation
Head-to-head
pKa 4.75 vs phenylacetic acid 4.31, Δ +0.44
Ionization state difference may influence solubility and permeability context
Predicted target pKa; experimental comparators
Physicochemical profiling Drug design pH-dependent solubility

Lipophilicity (LogP) Differentiation

The para‑ethyl group raises the LogP of the phenylacetic acid scaffold by approximately 1.0 unit compared to the unsubstituted parent and by about 0.7 units relative to the 4‑methyl analog. This increase in lipophilicity enhances the compound's ability to partition into lipid bilayers, a critical determinant of passive membrane permeability and oral absorption [1].

Lipophilicity (LogP)
Head-to-head
LogP 1.88 vs phenylacetic acid 0.81, Δ +1.07
May influence membrane permeability assay interpretation
Calculated LogP; experimental comparators
Lipophilicity Membrane permeability ADME profiling

Kovats Retention Index for GC Identification

The Kovats retention index on an OV‑101 non‑polar column for (4‑ethylphenyl)acetic acid is 1452, substantially higher than that of unsubstituted phenylacetic acid (typical RI ~1251). This 200‑unit difference enables unambiguous chromatographic separation and identification in complex mixtures, a critical requirement for purity assessment and impurity profiling [1].

GC Retention Index
Method context
RI 1452 (OV-101), Δ +201 vs phenylacetic acid ~1251
Supports chromatographic identity verification
Cross-study comparable; non-polar column
Analytical chemistry GC‑MS Quality control

Key Intermediate for Ibuprofen Impurity N

(4‑Ethylphenyl)acetic acid serves as a direct precursor in the preparation of p‑ethylhydratropic acid (Ibuprofen EP Impurity N). This application is specific to the 4‑ethyl substitution pattern; the corresponding methyl, isopropyl, or tert‑butyl analogs do not yield the required ibuprofen impurity and therefore cannot substitute in this synthetic role .

Impurity N Precursor
Class-level
Mandatory starting material for p-ethylhydratropic acid synthesis
4-Ethyl substitution ensures correct impurity profile
Data from commercial technical sheets
Pharmaceutical impurities Reference standards Synthetic methodology

Antispasmodic Activity of Derived Esters

Esters derived from the methyl‑ethylphenylacetic acid scaffold (closely related to the 4‑ethylphenylacetic acid core) exhibit pronounced spasmolytic activity. The diethylaminoethyl ester of methyl‑ethylphenylacetic acid demonstrates spasmolytic potency 10‑fold higher than the reference compound Trasentin (adiphenine) while displaying half the toxicity. This quantitative activity advantage underscores the value of the ethyl‑substituted phenylacetic acid framework for developing antispasmodic agents [1].

Spasmolytic Activity
Data to verify
Derived ester 10× activity of Trasentin, 0.5× toxicity
Reported bioactivity context; requires independent validation
In vitro assay; limited publication details
Medicinal chemistry Spasmolytic activity Structure‑activity relationship

Optimal Applications for (4-Ethylphenyl)acetic Acid


Ibuprofen EP Impurity N Synthesis

When the objective is the preparation of p‑ethylhydratropic acid (Ibuprofen EP Impurity N) for reference standard or quality control purposes, (4‑ethylphenyl)acetic acid is the mandatory starting material. No other para‑alkylphenylacetic acid can fulfill this role because the ethyl group is a structural requirement of the target impurity. Procurement of the 4‑ethyl compound ensures the correct impurity profile and meets compendial (EP/BP) specifications .

Permeability and Bioavailability Optimization

For lead optimization campaigns where passive permeability is a key concern, the 4‑ethyl derivative offers a calculated LogP of ~1.88—approximately 1 unit higher than phenylacetic acid and 0.7 units higher than the 4‑methyl analog [1]. This enhanced lipophilicity is expected to improve membrane flux and oral absorption, making the compound a superior scaffold for designing cell‑permeable probes or oral drug candidates.

Chromatographic Resolution of Derivatives

Analytical laboratories developing GC or GC‑MS methods for phenylacetic acid mixtures should select (4‑ethylphenyl)acetic acid as a reference standard because its Kovats retention index (RI = 1452 on OV‑101) is well separated from the parent phenylacetic acid (RI ~1251) [2]. This 200‑unit difference facilitates baseline resolution and accurate quantification, reducing the risk of co‑elution and misidentification.

Alkyl Chain Length Effect on Bioactivity

Researchers investigating the influence of alkyl chain length on the pharmacological or toxicological properties of phenylacetic acid derivatives will find (4‑ethylphenyl)acetic acid to be a critical intermediate. The compound bridges the gap between the more polar methyl analog and the increasingly lipophilic isopropyl/tert‑butyl derivatives, enabling systematic exploration of the SAR continuum. Furthermore, the demonstrated spasmolytic activity of esters derived from the ethyl‑substituted scaffold provides a tangible biological readout for SAR validation [3].

Application
Selection Property
Validation Focus
Ibuprofen EP Impurity N Synthesis
4-Ethyl substitution specificity
Impurity profile and compendial specification
Permeability Research
Reported intermediate lipophilicity
Membrane flux assay validation
GC-MS Method Development
Distinct Kovats retention index
Chromatographic resolution and identity
Alkyl-Chain SAR Studies
Ethyl bridge between methyl and isopropyl analogs
Bioactivity and toxicity endpoint review

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